molecular formula C18H27NO B14506717 3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol CAS No. 63756-93-4

3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol

Katalognummer: B14506717
CAS-Nummer: 63756-93-4
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: AAQIQEALLIPJHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol is an organic compound that features a phenol group attached to a seven-membered azepane ring, which is further substituted with a cyclopropylmethyl and an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile, followed by cyclization to form the azepane ring. The reaction conditions typically require a strong base and elevated temperatures to facilitate the substitution and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the azepane ring can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the azepane ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol is unique due to its combination of a phenol group with a substituted azepane ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

63756-93-4

Molekularformel

C18H27NO

Molekulargewicht

273.4 g/mol

IUPAC-Name

3-[1-(cyclopropylmethyl)-3-ethylazepan-3-yl]phenol

InChI

InChI=1S/C18H27NO/c1-2-18(16-6-5-7-17(20)12-16)10-3-4-11-19(14-18)13-15-8-9-15/h5-7,12,15,20H,2-4,8-11,13-14H2,1H3

InChI-Schlüssel

AAQIQEALLIPJHH-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCCCN(C1)CC2CC2)C3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.